molecular formula C10H18Cl2N4O B13275447 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride

3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride

Cat. No.: B13275447
M. Wt: 281.18 g/mol
InChI Key: YCJRDIMKQDOBLF-UHFFFAOYSA-N
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Description

3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride: is a chemical compound with the following IUPAC name: 3-(3-aminopiperidin-1-yl)propanoic acid dihydrochloride . It has a molecular weight of 245.15 g/mol.

Preparation Methods

There are several synthetic routes to obtain this compound:

    Reductive Amination: Starting from 3-aminopiperidine, it can be hydrogenated to yield racemic 3-(3-aminopiperidin-1-yl)propanoic acid.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and starting materials.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activity due to its piperidine moiety.

    Medicine: No specific medical applications reported yet.

    Industry: Limited information on industrial applications.

Mechanism of Action

The precise mechanism of action remains elusive. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Other piperidine derivatives, such as , may share structural similarities.

    Uniqueness: Its unique features lie in the combination of the piperidine ring and the dihydropyrazinone scaffold.

Properties

Molecular Formula

C10H18Cl2N4O

Molecular Weight

281.18 g/mol

IUPAC Name

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2-one;dihydrochloride

InChI

InChI=1S/C10H16N4O.2ClH/c1-13-6-4-12-9(10(13)15)14-5-2-3-8(11)7-14;;/h4,6,8H,2-3,5,7,11H2,1H3;2*1H

InChI Key

YCJRDIMKQDOBLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)N.Cl.Cl

Origin of Product

United States

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